
6-(2,4-Dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid, commonly known as sulfoxaflor, is a systemic insecticide used to control a wide range of pests in agricultural crops. It belongs to the class of sulfoximine insecticides and was first registered for use in the United States in 2013. Sulfoxaflor is known for its effectiveness against sap-feeding insects such as aphids, whiteflies, and mealybugs.
Mecanismo De Acción
Sulfoxaflor works by binding to the nicotinic acetylcholine receptor in the nervous system of insects. This binding leads to the disruption of the normal functioning of the receptor, leading to paralysis and death of the insect. Sulfoxaflor has a high affinity for the receptor, leading to its efficacy against a wide range of pests.
Biochemical and Physiological Effects
Sulfoxaflor has been found to have low toxicity to mammals and birds. However, it has been found to have high toxicity to aquatic organisms such as fish and crustaceans. Sulfoxaflor is rapidly metabolized in mammals, leading to its low toxicity. It has also been found to have a short half-life in soil, leading to its low persistence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfoxaflor has several advantages for use in lab experiments. It has a high degree of purity, making it easy to use and analyze. It also has a well-defined mechanism of action, making it easy to study its effects on insects. However, sulfoxaflor has some limitations for use in lab experiments. It has a high cost, making it difficult to use in large-scale experiments. It also has limited solubility in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research on sulfoxaflor. One area of research is the development of new formulations of sulfoxaflor that are more effective and have lower toxicity to non-target organisms. Another area of research is the study of the impact of sulfoxaflor on pollinators such as bees and other beneficial insects. Finally, research is needed to determine the long-term effects of sulfoxaflor on the environment and human health.
Conclusion
Sulfoxaflor is a systemic insecticide used to control a wide range of pests in agricultural crops. It has a well-defined mechanism of action and has been extensively studied for its efficacy and safety. Sulfoxaflor has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on sulfoxaflor, including the development of new formulations and the study of its impact on pollinators and the environment.
Métodos De Síntesis
The synthesis of sulfoxaflor involves the reaction of 2,4-dichlorobenzonitrile with 2,2-dimethyl-3-(2-hydroxyethylidene) cyclopropanecarboxylic acid in the presence of a base. The resulting product is then treated with sodium sulfite to form the sodium salt of sulfoxaflor. The final step involves the acidification of the sodium salt to obtain sulfoxaflor as a white crystalline solid.
Aplicaciones Científicas De Investigación
Sulfoxaflor has been extensively studied for its efficacy against various pests in agricultural crops. It has been found to be effective against a wide range of pests, including aphids, whiteflies, and mealybugs. Sulfoxaflor works by disrupting the nervous system of insects, leading to paralysis and death. It has also been found to have a low impact on non-target organisms such as bees and other beneficial insects.
Propiedades
Número CAS |
141263-69-6 |
|---|---|
Nombre del producto |
6-(2,4-Dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid |
Fórmula molecular |
C12H16Cl2KO5S |
Peso molecular |
382.3 g/mol |
InChI |
InChI=1S/C12H16Cl2O5S.K/c13-9-3-1-8(12(14)5-9)2-4-10(15)6-11(16)7-20(17,18)19;/h1,3,5,10-11,15-16H,2,4,6-7H2,(H,17,18,19);/t10-,11-;/m1./s1 |
Clave InChI |
PHLQGCATGWTWPZ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)CC[C@H](C[C@H](CS(=O)(=O)O)O)O.[K] |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(CC(CS(=O)(=O)O)O)O.[K] |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CCC(CC(CS(=O)(=O)O)O)O.[K] |
Sinónimos |
6-(2,4-dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid 6-(2,4-dichlorophenyl)-2,4-dihydroxyhexane-1-sulfonic acid, monopotassium salt DCPHHS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



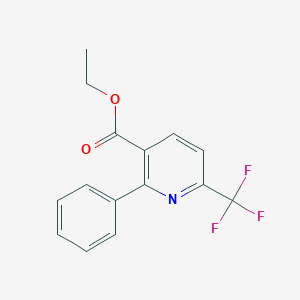

![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
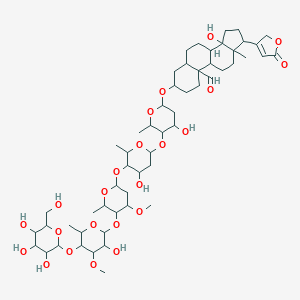

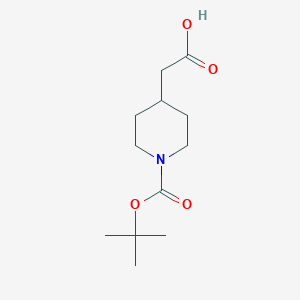

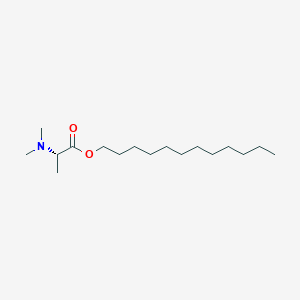
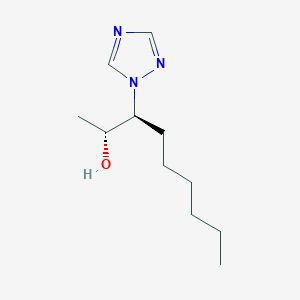
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
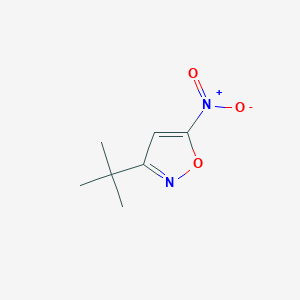
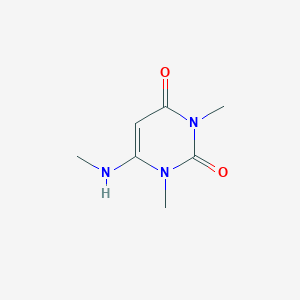

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)